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molecular formula C15H23N3O B8359884 N-(2,6-dimethylphenyl)-3-piperazinylpropanamide

N-(2,6-dimethylphenyl)-3-piperazinylpropanamide

Cat. No. B8359884
M. Wt: 261.36 g/mol
InChI Key: FIBIQXIWYQVGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cc1cccc(C)c1NC(=O)CCN1CCN(C(=O)OCc2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][c:2]1[c:3]([NH:9][C:10]([CH2:11][CH2:12][N:13]2[CH2:14][CH2:15][N:16]([C:19]([O:20][CH2:21][c:22]3[cH:23][cH:24][cH:25][cH:26][cH:27]3)=[O:28])[CH2:17][CH2:18]2)=[O:29])[c:4]([CH3:8])[cH:5][cH:6][cH:7]1.[CH3:30][OH:31]>>[CH3:1][c:2]1[c:3]([NH:9][C:10]([CH2:11][CH2:12][N:13]2[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]2)=[O:29])[c:4]([CH3:8])[cH:5][cH:6][cH:7]1

Inputs

Step One
Name
Cc1cccc(C)c1NC(=O)CCN1CCN(C(=O)OCc2ccccc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cccc(C)c1NC(=O)CCN1CCN(C(=O)OCc2ccccc2)CC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
Cc1cccc(C)c1NC(=O)CCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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